

troglitazone glucuronide chemical structure and properties

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Troglitazone Glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **troglitazone glucuronide**, a primary metabolite of the withdrawn antidiabetic drug, troglitazone. This document details its chemical structure, physicochemical and pharmacokinetic properties, and the methodologies used for its study.

Chemical Structure and Properties

Troglitazone glucuronide, systematically named (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a significant metabolite of troglitazone.^[1] Its formation involves the conjugation of a glucuronic acid moiety to the hydroxyl group of the troglitazone molecule.

Below is a summary of its key chemical and physicochemical properties.

Table 1: Chemical and Physicochemical Properties of Troglitazone and its Glucuronide Metabolite

| Property | Troglitazone | Troglitazone Glucuronide |
|--|--|--|
| Molecular Formula | C ₂₄ H ₂₇ NO ₅ S | C ₃₀ H ₃₅ NO ₁₁ S |
| Molecular Weight | 441.5 g/mol [2] | 617.7 g/mol [1] |
| IUPAC Name | 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[2] | (2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1] |
| CAS Number | 97322-87-7[2] | 127040-01-1 |
| Aqueous Solubility | ~0.02 mg/mL (practically insoluble)[3] | Data not available (expected to be higher than troglitazone) |
| pKa | 6.1, 12.0[3] | Data not available |
| LogP (Octanol/Water Partition Coefficient) | 3.6[2] | 3.5 (XLogP3-AA, computed)[1] |
| Appearance | White to pale yellow crystalline powder[3] | Data not available |

Metabolism and Pharmacokinetics

Troglitazone undergoes extensive metabolism in humans, primarily through sulfation, glucuronidation, and oxidation.[4] The glucuronide conjugate, also referred to as M2, is considered a minor metabolite in plasma compared to the sulfate (M1) and quinone (M3) metabolites.[2]

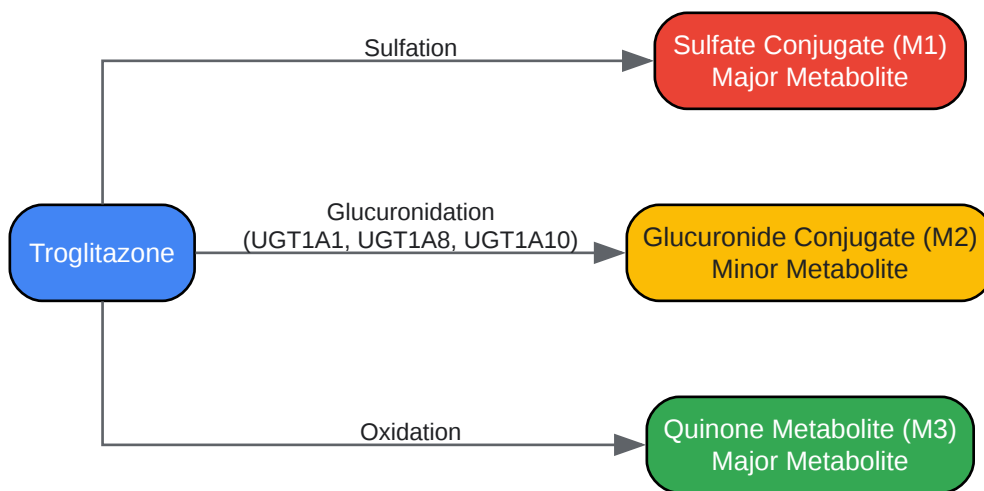
The formation of **troglitazone glucuronide** is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with several isoforms contributing to its synthesis. In vitro studies have identified UGT1A1 as the primary enzyme responsible for troglitazone glucuronidation in the human liver.[5] In the human intestine, UGT1A8 and UGT1A10 exhibit high catalytic activity for this metabolic pathway.[5]

Table 2: Kinetic Parameters for Troglitazone Glucuronidation by Human UGT Isoforms and Tissues

| Enzyme/Tissue | K _m (μM) | V _{max} (pmol/min/mg protein) |
|--------------------------|---------------------|--|
| Recombinant UGT1A1 | 58.3 ± 29.2 | 12.3 ± 2.5 |
| Recombinant UGT1A10 | 11.1 ± 5.8 | 33.6 ± 3.7 |
| Human Liver Microsomes | 13.5 ± 2.0 | 34.8 ± 1.2 |
| Human Jejunum Microsomes | 8.1 ± 0.3 | 700.9 ± 4.3 |

(Data sourced from in vitro studies)[5]

The following diagram illustrates the metabolic pathway of troglitazone, highlighting the formation of its glucuronide metabolite.



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Metabolic pathway of Troglitazone.

Experimental Protocols

Enzymatic Synthesis of Troglitazone Glucuronide (In Vitro)

This protocol describes a general method for the enzymatic synthesis of **troglitazone glucuronide** using human liver microsomes.

Materials:

- Troglitazone
- Human liver microsomes (HLMs)
- Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
- Magnesium chloride (MgCl_2)
- Tris-HCl buffer (pH 7.4)
- Acetonitrile
- Formic acid
- Water, HPLC grade

Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl_2 , and human liver microsomes.
- **Substrate Addition:** Add troglitazone (dissolved in a suitable organic solvent like DMSO, final concentration typically in the low micromolar range) to the reaction mixture.
- **Pre-incubation:** Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
- **Initiation of Reaction:** Initiate the glucuronidation reaction by adding UDPGA to the mixture.

- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time can be optimized based on preliminary experiments.
- Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing a small percentage of formic acid. This will precipitate the proteins.
- Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Sample Collection: Carefully collect the supernatant for analysis.

Analytical Method: HPLC-MS/MS for Troglitazone Glucuronide Detection

This section outlines a general high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of **troglitazone glucuronide**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

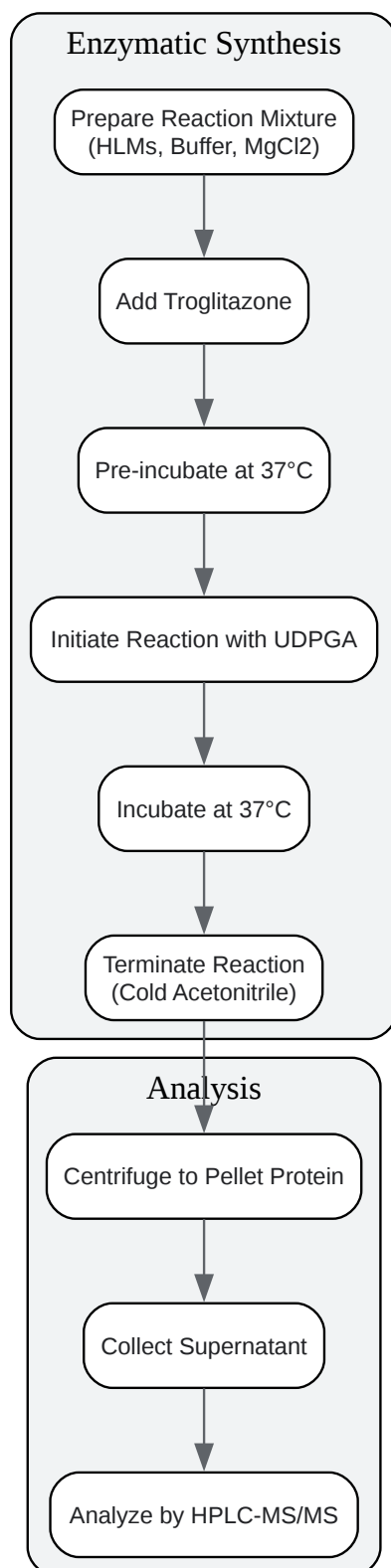
- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. The specific gradient profile should be optimized for adequate separation from the parent drug and other metabolites.
- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for glucuronides.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for troglitazone and **troglitazone glucuronide**.
 - Troglitazone Precursor Ion (m/z): ~440.1
 - **Troglitazone Glucuronide** Precursor Ion (m/z): ~616.2
 - Product Ions: These need to be determined by infusing the standards into the mass spectrometer and performing product ion scans.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of **troglitazone glucuronide**.



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Workflow for **Troglitazone Glucuronide** Synthesis and Analysis.

Conclusion

This guide has provided a detailed technical overview of **troglitazone glucuronide**, covering its chemical properties, metabolic formation, and the experimental procedures for its in vitro synthesis and analysis. The provided data and protocols serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and toxicology. Further research is warranted to determine the specific physicochemical properties of **troglitazone glucuronide** and to fully elucidate its potential biological activities and role in the idiosyncratic hepatotoxicity associated with the parent compound.

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References

- 1. Troglitazone glucuronide | C₃₀H₃₅NO₁₁S | CID 15670672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troglitazone | C₂₄H₂₇NO₅S | CID 5591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improvement in the gastrointestinal absorption of troglitazone when taken with, or shortly after, food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troglitazone glucuronidation in human liver and intestine microsomes: high catalytic activity of UGT1A8 and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
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